Crystallographically Validated Binding Pose vs. Non-Hit F2X Library Fragments
Fragment P04E11 (this compound) was among 269 validated hits identified from the 1,103-compound F2X-Universal Library screened against the Aar2/RNaseH complex, yielding a hit rate of approximately 24% across the library [1]. The compound's crystallographic binding was confirmed with a real-space correlation coefficient (RSCC) of 0.688 and an average occupancy of 0.66 at 1.69 Å resolution, metrics that quantify the quality of the electron density fit for the bound ligand [2]. In contrast, the majority (~76%) of the structurally diverse F2X-Universal Library fragments did not produce detectable crystallographic binding under identical screening conditions, providing a direct comparator baseline.
| Evidence Dimension | Crystallographic hit confirmation – Real-space correlation coefficient (RSCC) and occupancy |
|---|---|
| Target Compound Data | RSCC = 0.688; Average occupancy = 0.66; Real-space R factor = 0.185 |
| Comparator Or Baseline | Non-hit F2X fragments (approximately 76% of the 1,103-compound library): No detectable binding; no measurable RSCC or occupancy |
| Quantified Difference | The target compound achieved a validated binding pose (RSCC 0.688, occupancy 0.66) in a binding site among 269 hits, whereas approximately 834 fragments showed no binding at any of the 10 identified sites |
| Conditions | PanDDA analysis of X-ray crystallographic fragment screening against Aar2/RNaseH complex; Resolution: 1.69 Å; Space Group: C 1 2 1; Fragment concentration: as per F2X-Universal Library screening protocol |
Why This Matters
For procurement in FBDD programs targeting spliceosomal protein-protein interactions, this compound provides a rare, experimentally validated starting point with a defined binding pose and occupancy, unlike the majority of fragments that fail to produce any crystallographic signal.
- [1] Barthel T, Wollenhaupt J, Lima GMA, Wahl MC, Weiss MS. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein-Protein Interaction Sites. J Med Chem. 2022;65(21):14630-14641. View Source
- [2] RCSB PDB. Ligand Validation Report for VQ6 in 7FKR. Real-space R factor: 0.185; RSCC: 0.688; Average occupancy: 0.66. View Source
